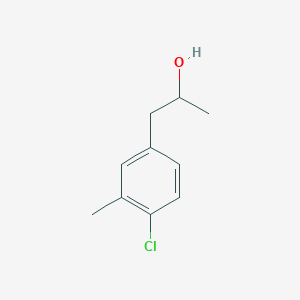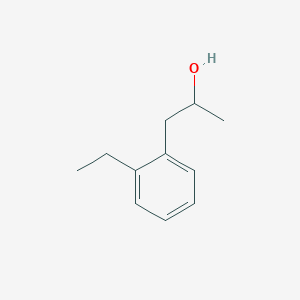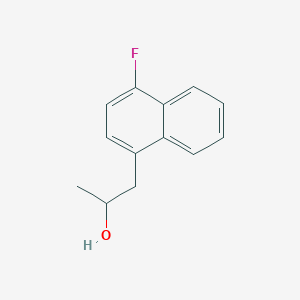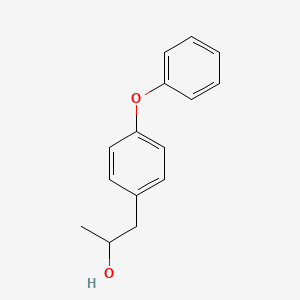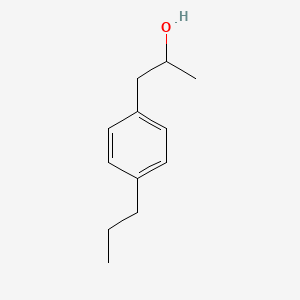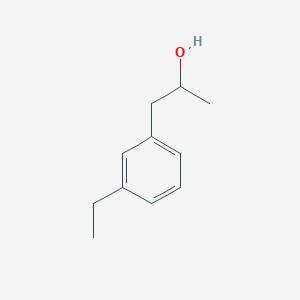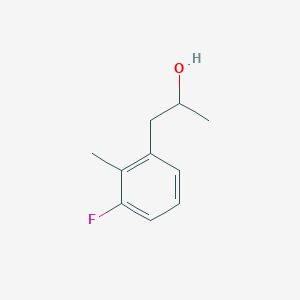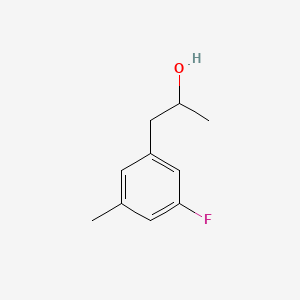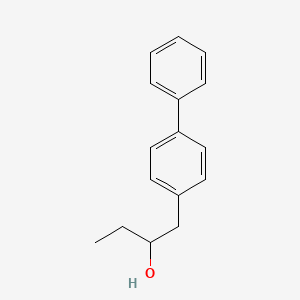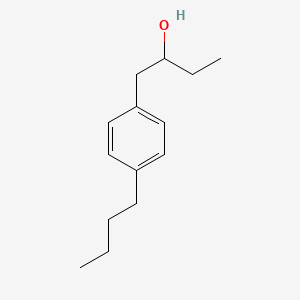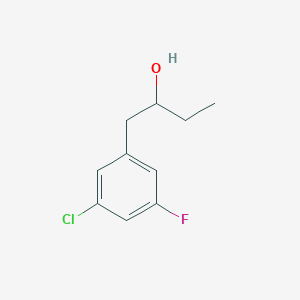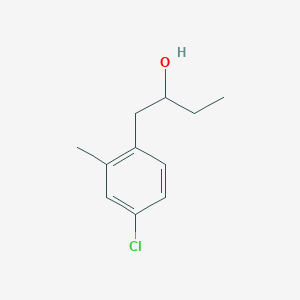![molecular formula C13H20O B8002447 1-[4-(2-methylpropyl)phenyl]propan-2-ol](/img/structure/B8002447.png)
1-[4-(2-methylpropyl)phenyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-methylpropyl)phenyl]propan-2-ol is an organic compound that belongs to the class of alcohols It is structurally characterized by a phenyl ring substituted with an isobutyl group and a propane-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methylpropyl)phenyl]propan-2-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-Isobutylphenyl)propanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process is often conducted under high pressure and temperature conditions using a metal catalyst such as palladium on carbon or platinum oxide. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methylpropyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed
Oxidation: 3-(4-Isobutylphenyl)propanone or 3-(4-Isobutylphenyl)propanoic acid.
Reduction: 3-(4-Isobutylphenyl)propane.
Substitution: Various halogenated or sulfonated derivatives.
Scientific Research Applications
1-[4-(2-methylpropyl)phenyl]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-methylpropyl)phenyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenyl ring and isobutyl group can interact with hydrophobic pockets within proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Isobutylphenyl)propanal
- 3-(4-Isobutylphenyl)propanoic acid
- 3-(4-Isobutylphenyl)propane
Uniqueness
1-[4-(2-methylpropyl)phenyl]propan-2-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its aldehyde and acid counterparts, the alcohol form is more versatile in terms of chemical modifications and applications in synthesis.
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14/h4-7,10-11,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWJPZLAPHLWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
